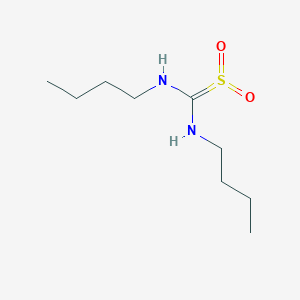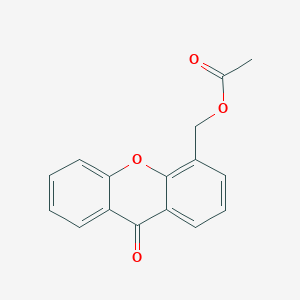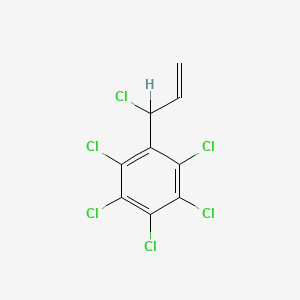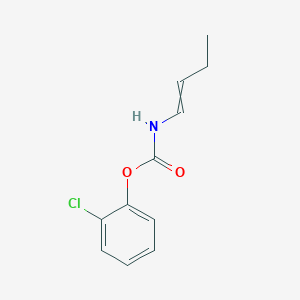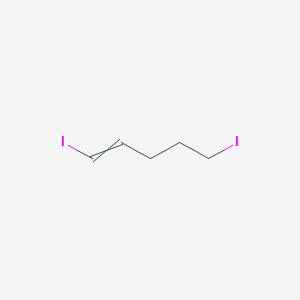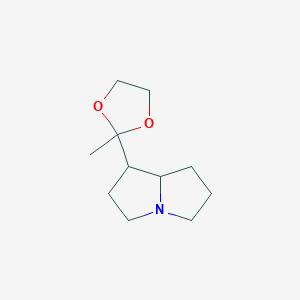
1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine is a chemical compound that features a unique structure combining a dioxolane ring and a pyrrolizine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine typically involves the formation of the dioxolane ring followed by the construction of the pyrrolizine ring. One common method is the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The pyrrolizine ring can then be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, while the pyrrolizine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s effects.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure.
2-Methyl-1,3-dioxolane: Another compound with a methyl-substituted dioxolane ring.
1,3-Dioxolan-2-one: A compound with a dioxolane ring and a carbonyl group.
Uniqueness
1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine is unique due to its combination of a dioxolane ring and a pyrrolizine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields.
特性
CAS番号 |
88001-40-5 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC名 |
1-(2-methyl-1,3-dioxolan-2-yl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C11H19NO2/c1-11(13-7-8-14-11)9-4-6-12-5-2-3-10(9)12/h9-10H,2-8H2,1H3 |
InChIキー |
DEXBFLDQBCCXJJ-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)C2CCN3C2CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


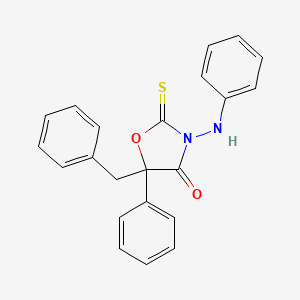
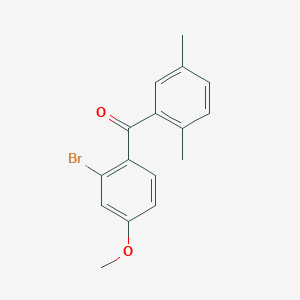
![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
